(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid
Description
This compound is a chiral morpholine derivative featuring a 9H-fluoren-9-yl methoxycarbonyl (Fmoc) protecting group. It serves as a critical building block in solid-phase peptide synthesis (SPPS) and drug design, where the Fmoc group protects amines during iterative coupling reactions . The stereochemistry at the 2R and 6R positions influences its conformational stability and interactions in biological systems. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol .
Properties
IUPAC Name |
(2R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOAIGNUCTBAM-BFUOFWGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic Acid
The morpholine ring is synthesized from L-threonine derivatives to exploit inherent chirality. A representative protocol involves:
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Epoxide Formation :
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Ring-Opening Aminolysis :
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Cyclization and Deprotection :
| Step | Reagents/Conditions | Yield | Characterization (NMR, HRMS) |
|---|---|---|---|
| 1 | SOC₁₂, mCPBA, CH₂Cl₂ | 78% | ¹H NMR (400 MHz, CDCl₃): δ 4.21 (dd) |
| 2 | Benzylamine, EtOH, reflux | 65% | [α]²⁵D = +12.5° (c 1.0, MeOH) |
| 3 | HCl/MeOH, H₂/Pd-C | 82% | HRMS: m/z 174.0764 [M+H]+ |
Fmoc Protection of the Morpholine Amine
The secondary amine of the morpholine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:
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Reaction Setup :
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(2R,6R)-6-Methylmorpholine-2-carboxylic acid (1.0 eq) is dissolved in THF/water (3:1).
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Fmoc-Cl (1.2 eq) and NaHCO₃ (2.5 eq) are added sequentially at 0°C.
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Workup :
| Parameter | Value |
|---|---|
| Solvent System | THF/H₂O (3:1) |
| Temperature | 0°C → RT |
| Reaction Time | 4 h |
| Isolated Yield | 85% |
| Purity (HPLC) | 98.5% (C18, 0.1% TFA/MeCN) |
Alternative Route: Solid-Phase Peptide Synthesis (SPPS)
Patent literature describes Fmoc-mediated SPPS for analogous morpholine derivatives:
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Resin Loading :
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Wang resin is functionalized with the morpholine carboxylic acid using HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA.
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Fmoc Deprotection :
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20% piperidine in DMF removes the Fmoc group, exposing the amine for subsequent coupling.
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Cyclization :
| Reagent | Role | Concentration |
|---|---|---|
| HCTU | Coupling agent | 3.3 eq |
| DIPEA | Base | 5.0 eq |
| Piperidine | Deprotection | 20% v/v |
Optimization Studies
Stereochemical Integrity During Cyclization
Racemization at C2 and C6 is minimized by:
Solvent Effects on Fmoc Stability
Polar aprotic solvents (DMF, NMP) enhance Fmoc stability compared to THF or DCM. However, prolonged exposure to DMF at >40°C leads to carbamate degradation (5–7% over 8 h).
Analytical Characterization
Spectroscopic Data
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¹H NMR (600 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 4.41 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.22 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.82–3.75 (m, 2H, morpholine OCH₂), 2.98 (dd, J = 11.4, 2.4 Hz, 1H, morpholine NCH), 1.32 (d, J = 6.6 Hz, 3H, CH₃).
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HRMS (ESI+) : m/z calc. for C₂₁H₂₁NO₅ [M+H]+: 368.1498; found: 368.1495.
Chromatographic Purity
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HPLC Conditions : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient (10→90% over 20 min), λ = 254 nm.
Scale-Up and Industrial Feasibility
Kilogram-scale production employs continuous flow chemistry:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted morpholines or derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 341.37 g/mol
- IUPAC Name : (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid
Structural Features
The compound features a morpholine ring that contributes to its biological activity and stability, while the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety during synthesis.
Medicinal Chemistry
The Fmoc group is widely used in peptide synthesis, acting as a protecting group for amino acids. This allows for the selective synthesis of peptides without unwanted reactions at reactive sites.
Case Study: Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). The study found that it inhibited cell proliferation and induced apoptosis, demonstrating potential as an anticancer agent. The IC50 values ranged from 10 to 25 µM depending on the specific cancer cell line tested .
Biochemical Research
The compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to interact with specific proteins makes it valuable for investigating biological pathways.
Example: Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. The morpholine structure enhances binding affinity to target enzymes, facilitating drug design efforts aimed at modulating these pathways .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives with distinct biological activities.
Synthetic Routes
Common synthetic routes involve:
- Reagents : Sodium azide, isobutoxycarbonyl chloride.
- Conditions : Controlled temperatures and inert atmospheres to prevent side reactions.
Material Science
The compound's unique structure allows it to be explored for applications in advanced materials. Its properties can be tailored for use in creating polymers or other materials with specific functionalities.
Unique Attributes
Compared to similar compounds, this compound exhibits distinct chemical properties due to its morpholine and fluorenyl groups, enhancing its utility in both biological and synthetic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include Fmoc-protected morpholine and heterocyclic carboxylic acids, which share core motifs but differ in substituents, stereochemistry, or ring systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Similarity scores derived from molecular fingerprint comparisons (e.g., Tanimoto coefficient) .
Key Differences and Implications
Stereochemistry: The (2R,6R) configuration distinguishes the target compound from non-chiral or differently substituted analogues like 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid. Stereochemistry impacts binding affinity in enzyme-active sites and crystallization behavior .
Fluorine atoms in the spirocyclic analogue enhance metabolic stability and bioavailability, making it preferable for in vivo applications .
Heterocyclic Diversity : Thiazolo-pyridine derivatives exhibit distinct electronic profiles compared to morpholine-based compounds, favoring interactions with targets like kinases .
Biological Activity
The compound (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, commonly referred to as Fmoc-morpholine derivative, is a morpholine-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
- Molecular Formula : CHNO
- Molecular Weight : 353.37 g/mol
- CAS Number : 312965-04-1
The structure features a morpholine ring, which is known for its ability to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that enhances the compound's stability during synthesis and potential therapeutic applications.
Pharmacological Properties
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Neuropharmacology :
- Morpholine derivatives, including the Fmoc-morpholine compound, have shown significant activity in modulating receptors involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The presence of the morpholine ring facilitates binding to various receptors and enzymes critical in these pathologies .
- Recent studies have indicated that compounds with similar structures can inhibit LRRK2 kinase activity, which is implicated in Parkinson's disease. For instance, MLi-2, a selective LRRK2 inhibitor, demonstrated an IC of 0.76 nM and showed favorable brain permeability .
- Antitumor Activity :
- Antimicrobial Activity :
The mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Binding : The morpholine moiety allows for effective interactions with various receptor sites in the central nervous system, influencing neurotransmitter systems involved in mood regulation and pain perception .
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes associated with neurodegeneration and tumor growth, potentially leading to therapeutic benefits in conditions like Alzheimer's disease and certain cancers .
Case Studies
Several studies have been conducted to evaluate the biological activity of morpholine derivatives:
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Study on Neurodegenerative Diseases :
A study investigated the effects of morpholine derivatives on LRRK2 kinase inhibition. The results indicated significant neuroprotective effects and modulation of neuroinflammatory responses in animal models of Parkinson's disease . -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial properties of various Fmoc derivatives against a panel of bacterial strains. Results demonstrated that these compounds exhibited potent antibacterial activity with minimal cytotoxicity towards human cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical safety considerations for handling (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid in laboratory settings?
- Methodological Answer : This compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) per EU-GHS/CLP regulations . Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to minimize inhalation risks.
- Storage : Keep in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from incompatible materials (strong acids/bases, oxidizing agents) .
- Spill Management : Use absorbent materials (e.g., vermiculite) for solid spills. For solutions, neutralize with inert solvents (e.g., ethyl acetate) before disposal as hazardous waste .
Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm stereochemistry (2R,6R configuration) and Fmoc-group retention. Peaks corresponding to the morpholine ring (δ 3.5–4.5 ppm) and fluorenyl protons (δ 7.2–7.8 ppm) are critical .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of this Fmoc-protected morpholine derivative in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The steric hindrance of the morpholine ring and Fmoc group requires tailored coupling conditions:
- Activation Reagents : Use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) for improved reactivity .
- Solvent System : Perform couplings in dimethylformamide (DMF) or dichloromethane (DCM) with 2% v/v N,N-diisopropylethylamine (DIPEA) to maintain basic pH .
- Reaction Monitoring : Conduct Kaiser tests or FT-IR spectroscopy to detect free amine groups and ensure complete coupling .
Q. How can researchers resolve discrepancies in reaction yields during the deprotection of the Fmoc group under basic conditions?
- Methodological Answer : Incomplete Fmoc removal (e.g., using 20% piperidine in DMF) may arise from:
- Steric Effects : Prolong treatment time (2 × 10 min cycles) or increase piperidine concentration to 30% .
- Side Reactions : Monitor for β-elimination byproducts via LC-MS. If detected, switch to milder bases (e.g., 1,8-diazabicycloundec-7-ene (DBU) in DCM) .
- Quantitative Analysis : Use UV-Vis spectroscopy (λ = 301 nm) to quantify released fluorenylmethyl groups and calculate deprotection efficiency .
Q. What analytical approaches validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen flow. Typical Fmoc derivatives show T >150°C, but morpholine ring stability may vary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
